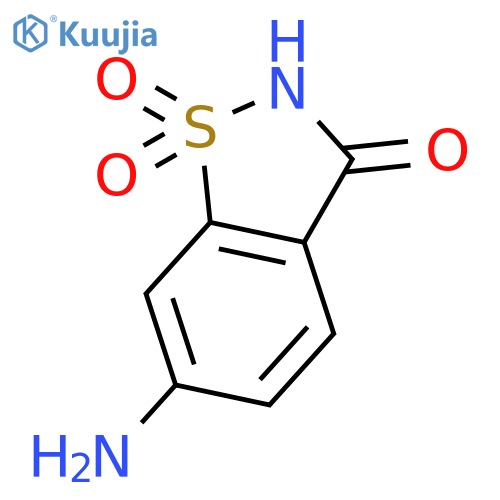

Cas no 22094-62-8 (6-Amino-1,1-dioxo-1,2-benzothiazol-3-one)

22094-62-8 structure

商品名:6-Amino-1,1-dioxo-1,2-benzothiazol-3-one

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazol-3(2H)-one,6-amino-, 1,1-dioxide

- 6-amino-1,1-dioxo-1,2-benzothiazol-3-one

- 6-aminosaccharin

- SACCHARIN, 6-AMINO-

- Q27465554

- SSRKZHLPNHLAKM-UHFFFAOYSA-N

- DTXSID30176601

- SCHEMBL1290860

- AKOS010757961

- 6-AMINO-2,3-DIHYDRO-1$L^{6},2-BENZOTHIAZOLE-1,1,3-TRIONE

- H11125

- BDBM50004506

- SXS

- UNII-8X8M8255WF

- 6-Aminobenzo[d]isothiazol-3(2H)-one1,1-dioxide

- EN300-55028

- NCGC00238773-01

- 6-amino-1,2-benzisothiazol-3(2H)-one-1,1-dioxide

- MFCD00115506

- 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- 6-amino-1,2-benzothiazol-3(2H)-one 1,1-dioxide

- BS-13853

- 6-amino-1, 1-dioxo-1, 2-benzothiazol-3-one

- CHEMBL2016952

- 6-amino-saccharin

- 4cq0

- XAA09462

- A919424

- 1,2-Benzisothiazol-3(2H)-one, 6-amino-, 1,1-dioxide

- 8X8M8255WF

- 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 22094-62-8

- 6-amino-1,2-benzisothiazol-3(2H)one-1,1-dioxide

- CS-0109990

- Z821058358

- CHEMBL-2016952

- 6-AMINO-2H-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE

- DTXCID3099092

- 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one

-

- MDL: MFCD00115506

- インチ: InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)

- InChIKey: SSRKZHLPNHLAKM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C2C=C(N)C=C1)NS2(=O)=O

計算された属性

- せいみつぶんしりょう: 198.00998

- どういたいしつりょう: 198.01

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 97.6A^2

じっけんとくせい

- 密度みつど: 1.652

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.684

- PSA: 89.26

- LogP: 1.37330

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-55028-0.5g |

6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

22094-62-8 | 95.0% | 0.5g |

$172.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1289650-5g |

6-Aminosaccharin |

22094-62-8 | 98% | 5g |

$500 | 2024-06-07 | |

| Enamine | EN300-55028-2.5g |

6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

22094-62-8 | 95.0% | 2.5g |

$383.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A859016-1g |

6-Aminosaccharin |

22094-62-8 | ≥98% | 1g |

¥914.40 | 2022-09-29 | |

| Enamine | EN300-55028-0.05g |

6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

22094-62-8 | 95.0% | 0.05g |

$51.0 | 2025-03-21 | |

| Enamine | EN300-55028-10.0g |

6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

22094-62-8 | 95.0% | 10.0g |

$1196.0 | 2025-03-21 | |

| TRC | A578800-10mg |

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one |

22094-62-8 | 10mg |

$ 70.00 | 2022-06-08 | ||

| TRC | A578800-100mg |

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one |

22094-62-8 | 100mg |

$ 365.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | Y1289650-5g |

6-Aminosaccharin |

22094-62-8 | 98% | 5g |

$500 | 2025-02-20 | |

| A2B Chem LLC | AB52166-1g |

6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |

22094-62-8 | 95% | 1g |

$61.00 | 2024-04-20 |

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 関連文献

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

22094-62-8 (6-Amino-1,1-dioxo-1,2-benzothiazol-3-one) 関連製品

- 81-07-2(Saccharin)

- 10332-51-1(1,2-Benzisothiazol-3(2H)-one,1,1-dioxide, potassium salt (1:1))

- 22094-61-7(5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione)

- 1189466-17-8(Saccharin-d4)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22094-62-8)6-Amino-1,1-dioxo-1,2-benzothiazol-3-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):209.0/379.0